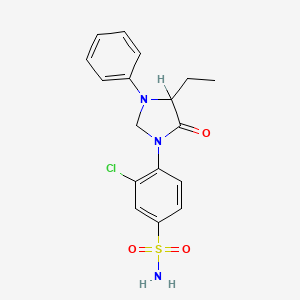
N,N-Dimethyl-N'-piperidin-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-piperidin-1-ylurea is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry . N,N-Dimethyl-N’-piperidin-1-ylurea is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-piperidin-1-ylurea typically involves the reaction of piperidine with dimethylamine and an isocyanate. One common method is the reaction of piperidine with dimethylamine and methyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-N’-piperidin-1-ylurea may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-piperidin-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are employed.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-Dimethyl-N’-piperidin-1-ylurea oxide, while reduction may produce N,N-Dimethyl-N’-piperidin-1-ylmethanol .
Scientific Research Applications
N,N-Dimethyl-N’-piperidin-1-ylurea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-piperidin-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N’-piperidin-1-ylurea: Similar structure but with one less methyl group.
N,N-Diethyl-N’-piperidin-1-ylurea: Similar structure but with ethyl groups instead of methyl groups.
N,N-Dimethyl-N’-pyrrolidin-1-ylurea: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N,N-Dimethyl-N’-piperidin-1-ylurea is unique due to its specific combination of the piperidine ring and dimethylurea moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
66006-54-0 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1,1-dimethyl-3-piperidin-1-ylurea |
InChI |
InChI=1S/C8H17N3O/c1-10(2)8(12)9-11-6-4-3-5-7-11/h3-7H2,1-2H3,(H,9,12) |
InChI Key |
IRXHQVJCQDWLQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


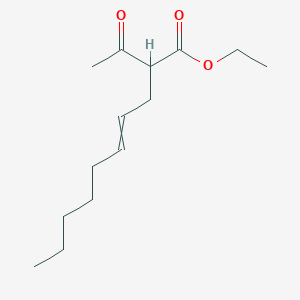
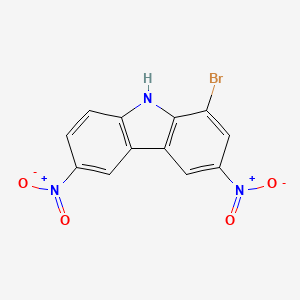
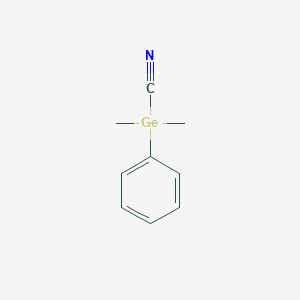
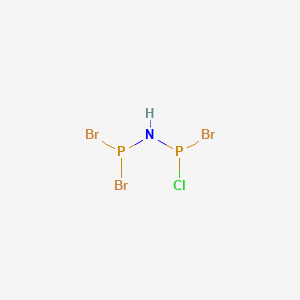
![N-[3-(2-Formamidophenyl)-3-oxopropyl]acetamide](/img/structure/B14486651.png)
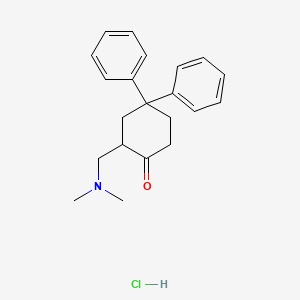
![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)

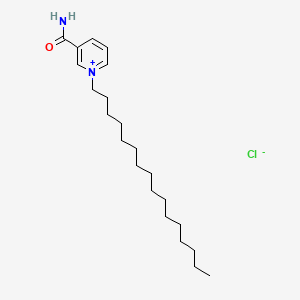

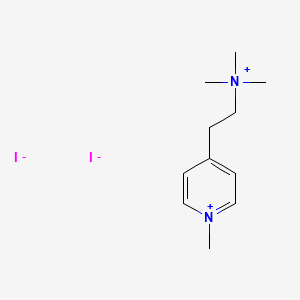
![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
